molecular formula C11H14N2O2 B1335210 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide CAS No. 667437-07-2

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

Cat. No. B1335210
M. Wt: 206.24 g/mol
InChI Key: QSYLSFHARIIARB-UHFFFAOYSA-N
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Description

“2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with the molecular formula C11H14N2O2 and a molecular weight of 206.24 . The IUPAC name for this compound is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .


Molecular Structure Analysis

The InChI code for “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is 1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14) . This code provides a standard way to encode the compound’s molecular structure.


Physical And Chemical Properties Analysis

The physical and chemical properties of “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” include a molecular weight of 206.24 . The compound’s IUPAC name is 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide .

Scientific Research Applications

  • Chemical Synthesis

    • “2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide” is a chemical compound with a molecular weight of 206.24 . It is used in chemical synthesis .
    • The most direct method for the preparation of a related compound, “(2,3-dihydro-1H-indol-5-ylmethyl)amine”, is the Tscherniac-Einhorn reaction of indoline with commercially available 2-(hydroxymethyl)isoindoline-1,3-dione using concentrated sulfuric acid as a catalyst followed by hydrolysis of phthalimido to amino group .
  • Pharmacological Research

    • Disubstituted 1-(indolin-5-yl)methanamines, which can be synthesized from compounds like “(2,3-dihydro-1H-indol-5-ylmethyl)amine”, have been identified as promising structures interacting with RCAR/(PYR/PYL) receptor proteins . Some of these compounds showed a strong affinity for these receptor proteins in wheat, and their binding affinity was at the same level or even better than that of the essential plant hormone abscisic acid (ABA) .
  • Antiviral Activity

    • Indole derivatives such as 6-Amino-4-substitutedalkyl-1H-indole-2-substitutedcarboxylate and 4-Alkyl-1-(5-fluoro-3-phenyl-1H-indole-2-carbonyl)thiosemicarbazide have been reported as antiviral agents . These compounds showed inhibitory activity against influenza A and Coxsackie B4 virus .
  • Antitubercular Activity

    • (E)-1-(2-(1H-indol-3-yl)-5-(pyridin-4-yl)-1,3,4-oxadiazol-3(2H)-yl)-3-(substitutedphenyl)prop-2-en-1-one derivatives derived from pyridine and Indole were prepared and investigated in active and dormant state against H37Ra MTB (Mycobacterium tuberculosis) and BCG (Mycobacterium bovis) for their in vitro antitubercular activity .
  • Antibacterial and Antifungal Activity

    • Halo-aryl and heterocyclic labelled 2,3-dihydro-1H-inden-1-one derivatives have been synthesized and studied for their antibacterial and antifungal properties .
  • Anti-Inflammatory Activity

    • Indole derivatives possess various biological activities, including anti-inflammatory activity . This has created interest among researchers to synthesize a variety of indole derivatives .
  • Anticancer Activity

    • Indole derivatives have also been studied for their anticancer properties . The indole scaffold has been found in many important synthetic drug molecules, which has led to the development of new useful derivatives .
  • Anti-HIV Activity

    • Some indole derivatives have shown anti-HIV activity . This has led to the synthesis of a variety of indole derivatives for screening different pharmacological activities .

properties

IUPAC Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2O2/c12-13-11(14)7-15-10-5-4-8-2-1-3-9(8)6-10/h4-6H,1-3,7,12H2,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QSYLSFHARIIARB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=C(C1)C=C(C=C2)OCC(=O)NN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40390659
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

206.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide

CAS RN

667437-07-2
Record name 2-(2,3-dihydro-1H-inden-5-yloxy)acetohydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40390659
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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